molecular formula C15H13ClN2O3S2 B2837073 (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 896676-61-2

(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2837073
CAS No.: 896676-61-2
M. Wt: 368.85
InChI Key: WCIJHFFYKQSYTA-ICFOKQHNSA-N
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Description

(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a thiophene ring, a benzo[d]thiazole moiety, and a carboxamide group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of 4,7-dimethoxy-3-methylbenzothioamide with appropriate reagents under controlled conditions to form the benzo[d]thiazole ring.

    Chlorination: Introduction of the chlorine atom at the 5-position of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated thiophene with the benzo[d]thiazole derivative under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the thiophene ring can be substituted with nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the methoxy groups.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its structural similarity to other biologically active molecules.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Lacks the methyl group, which may affect its biological activity.

    (Z)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Lacks one methoxy group, potentially altering its chemical reactivity.

Uniqueness

The presence of both methoxy groups and the methyl group in (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide contributes to its unique chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-18-12-8(20-2)4-5-9(21-3)13(12)23-15(18)17-14(19)10-6-7-11(16)22-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIJHFFYKQSYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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